Ethyl 3-bromo-4-cyano-2-nitrobenzoate
Overview
Description
Ethyl 3-bromo-4-cyano-2-nitrobenzoate is an organic compound with the molecular formula C10H7BrN2O4. It is a derivative of benzoic acid and contains several functional groups, including a bromine atom, a cyano group, and a nitro group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4-cyano-2-nitrobenzoate typically involves multiple steps, starting from a suitable benzoic acid derivative. One common method includes:
Bromination: The addition of a bromine atom to the aromatic ring, often using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The conversion of the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-cyano-2-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxybenzoate derivatives.
Reduction: Amino derivatives of the original compound.
Hydrolysis: 3-bromo-4-cyano-2-nitrobenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-4-cyano-2-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-cyano-2-nitrobenzoate in chemical reactions involves the reactivity of its functional groups. The bromine atom can participate in nucleophilic substitution, the nitro group can undergo reduction, and the ester group can be hydrolyzed. These reactions are facilitated by the electronic effects of the substituents on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-3-cyano-2-nitrobenzoate
- Ethyl 3-bromo-2-cyano-4-nitrobenzoate
- Ethyl 2-bromo-4-cyano-3-nitrobenzoate
Uniqueness
Ethyl 3-bromo-4-cyano-2-nitrobenzoate is unique due to the specific positions of its substituents on the aromatic ring, which influence its reactivity and potential applications. The combination of bromine, cyano, and nitro groups in this particular arrangement provides distinct chemical properties compared to its isomers.
Properties
IUPAC Name |
ethyl 3-bromo-4-cyano-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)7-4-3-6(5-12)8(11)9(7)13(15)16/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUQPZZVEQUAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C#N)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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